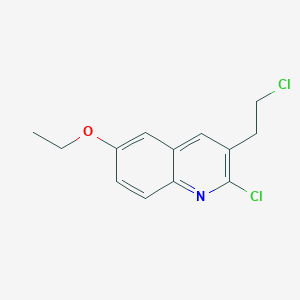

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Description

BenchChem offers high-quality 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXXKGSLVAINIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588945 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-49-3 | |

| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, scientifically-grounded pathway for the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a subject of intense research in drug development.[2] The target molecule, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, incorporates several key pharmacophores: a quinoline core, a reactive 2-chloro substituent, and a 3-(2-chloroethyl) side chain, suggesting its potential as a versatile intermediate for further chemical elaboration or as a biologically active agent itself.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from a readily available substituted aniline. The key transformations involve the construction of the quinoline ring system, followed by functionalization at the 2- and 3-positions.

This retrosynthetic approach outlines a four-stage synthesis:

-

Stage 1: Construction of the Quinoline Core - Synthesis of 6-Ethoxy-4-hydroxyquinoline from p-phenetidine.

-

Stage 2: Vilsmeier-Haack Reaction - Concurrent chlorination and formylation to yield 2-Chloro-3-formyl-6-ethoxyquinoline.

-

Stage 3: Reduction of the Formyl Group - Conversion of the aldehyde to a primary alcohol.

-

Stage 4: Chlorination of the Hydroxyl Group - Final transformation to the target molecule.

Stage 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline

The initial step involves the construction of the quinoline skeleton. The Gould-Jacobs reaction is a reliable and well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate.

Reaction: p-Phenetidine reacts with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.

Mechanism: The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization and subsequent tautomerization to the more stable 4-hydroxyquinoline form.

Experimental Protocol:

-

In a round-bottom flask, combine p-phenetidine (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours.

-

The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Stage 2: The Vilsmeier-Haack Reaction for 2-Chloro-3-formyl-6-ethoxyquinoline

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In the case of 4-hydroxyquinolines, this reaction serves a dual purpose: it chlorinates the 4-hydroxyl group (which tautomerizes to the keto form) and the 2-position, and formylates the 3-position.[5]

Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism: POCl₃ and DMF react to form the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. The 4-hydroxyquinoline attacks the Vilsmeier reagent, leading to formylation at the 3-position and chlorination at the 2- and 4-positions. Subsequent workup hydrolyzes the 4-chloro group back to a hydroxyl, which tautomerizes to the more stable keto form, while the 2-chloro group remains.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with stirring.

-

Add 6-Ethoxy-4-hydroxyquinoline (1 equivalent) portion-wise to the Vilsmeier reagent.

-

The reaction mixture is then heated to 80-90 °C for several hours.

-

After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product.

-

The crude product is filtered, washed with water, and purified by column chromatography.

Stage 3: Reduction of the Formyl Group to a Hydroxymethyl Group

The selective reduction of the aldehyde at the 3-position to a primary alcohol is the next crucial step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, typically leaving the chloro-substituent at the 2-position intact.[6]

Reaction: 2-Chloro-3-formyl-6-ethoxyquinoline is reduced to (2-Chloro-6-ethoxyquinolin-3-yl)methanol.

Experimental Protocol:

-

Dissolve 2-Chloro-3-formyl-6-ethoxyquinoline (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the desired alcohol.

Stage 4: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and efficient reagent for this purpose.[7]

Reaction: (2-Chloro-6-ethoxyquinolin-3-yl)methanol is converted to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Experimental Protocol:

-

Dissolve (2-Chloro-6-ethoxyquinolin-3-yl)methanol (1 equivalent) in an inert solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the solution. A small amount of a base like pyridine can be added as a catalyst.

-

Stir the reaction mixture at room temperature until completion.

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | p-Phenetidine | Diethyl (ethoxymethylene)malonate, Diphenyl ether | 6-Ethoxy-4-hydroxyquinoline | 75-85 |

| 2 | 6-Ethoxy-4-hydroxyquinoline | POCl₃, DMF | 2-Chloro-3-formyl-6-ethoxyquinoline | 60-70 |

| 3 | 2-Chloro-3-formyl-6-ethoxyquinoline | NaBH₄ | (2-Chloro-6-ethoxyquinolin-3-yl)methanol | 80-90 |

| 4 | (2-Chloro-6-ethoxyquinolin-3-yl)methanol | SOCl₂ | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 70-80 |

Conclusion

The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can be reliably achieved through a four-stage process. This guide provides a comprehensive framework, from the initial construction of the quinoline ring to the final functional group transformations. The described protocols are based on well-established chemical reactions, and the rationale behind each step is explained to facilitate a deeper understanding for researchers in the field. Careful execution of these steps, with appropriate monitoring and purification, will lead to the successful synthesis of this promising quinoline derivative.

References

- Maddila, S., et al. (2013). Journal of the Saudi Chemical Society, 17(1), 1-15.

-

Abdel-Wahab, B. F., et al. (2018). RSC Advances, 8(72), 41367-41394. [Link]

- Mogilaiah, K., et al. (2015). International Journal of Chemical Studies, 3(1), 20-23.

-

Kamal, A., et al. (2012). Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

- Gould, R. G., & Jacobs, W. A. (1939). Journal of the American Chemical Society, 61(10), 2890-2895.

-

Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [Link]

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).

-

N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). National Center for Biotechnology Information. [Link]

-

Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5][8]oxathioles and their transformations. (2008). ResearchGate.

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). National Center of Biotechnology Information. [Link]

- Method for Chlorinating Alcohols. (2008).

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2022). National Center for Biotechnology Information. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). .

-

Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

-

Vilsmeier Reaction. (2021). YouTube. [Link]

- Process for the preparation of quinoline-2(1h)-one derivatives. (2017).

- Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2016).

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016).

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. [Link]

-

Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2017). MDPI. [Link]

-

Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction. (2023). National Center for Biotechnology Information. [Link]

- Process of chlorinating hydroxy triazines with thionyl chloride. (1954).

- Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. (2016).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. chemijournal.com [chemijournal.com]

- 6. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Foreword: Navigating the Known and the Unknown

This guide, therefore, adopts a dual-pronged approach. Firstly, it presents a curated summary of the compound's known identifiers. Secondly, and more crucially, it provides a scientifically grounded framework for its characterization. By leveraging data from structurally analogous compounds and established analytical methodologies, this document offers predicted properties and detailed, field-proven experimental protocols. It is designed not as a static data sheet, but as a dynamic roadmap for the researcher, enabling a thorough and robust investigation of this promising, yet enigmatic, molecule.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This section outlines the core structural and identifying information for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Chemical Structure

The molecule is a quinoline derivative with three key substituents: a chlorine atom at position 2, a 2-chloroethyl group at position 3, and an ethoxy group at position 6.

Caption: Chemical structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Key Identifiers

A summary of the fundamental identifiers for this compound is provided in the table below. This information is crucial for database searches, procurement, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 948294-49-3 | [1][2] |

| Molecular Formula | C₁₃H₁₃Cl₂NO | [1][2] |

| Molecular Weight | 270.15 g/mol | [1][2] |

| IUPAC Name | 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | [2] |

| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | [2] |

Predicted Physicochemical Properties and Experimental Determination

In the absence of direct experimental data, we can predict the physicochemical properties of the target compound by examining structurally related molecules. This section provides those predictions and outlines the standard laboratory protocols for their empirical determination.

Predicted Properties

The following table summarizes the predicted physicochemical properties. These are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value/Range | Rationale and Notes |

| Physical State | Solid | The relatively high molecular weight and presence of polar functional groups suggest a solid state at room temperature, a common characteristic of substituted quinolines. |

| Melting Point (°C) | 110 - 140 | Based on related structures like 2-chloro-3-formylquinolines which often have melting points in this range. The flexible chloroethyl side chain may result in a lower melting point compared to more rigid analogs. |

| Boiling Point (°C) | > 350 (decomposes) | High boiling points are expected for compounds of this molecular weight. However, thermal decomposition before boiling is highly probable. Determination would likely require vacuum distillation. |

| Aqueous Solubility | Poorly soluble | The quinoline core is hydrophobic. While the ethoxy group may slightly increase solubility compared to non-substituted analogs, the two chlorine atoms and the overall size of the molecule predict low aqueous solubility. |

| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, owing to its organic structure. |

| pKa (of the quinoline nitrogen) | 2.0 - 3.5 | The quinoline nitrogen is basic. However, the electron-withdrawing effect of the chlorine atom at the 2-position is expected to significantly reduce its basicity compared to unsubstituted quinoline (pKa ≈ 4.9). This predicted range is typical for 2-chloroquinoline derivatives. |

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.

Caption: General workflow for determining the physicochemical properties.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube or an aluminum block).

-

Heating: Heat the sample gently. A stream of bubbles will emerge from the inverted capillary as the liquid boils.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.

-

Analysis: Accurately withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically 10⁻³ to 10⁻⁴ M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

-

Data Collection: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve).

Spectroscopic and Spectrometric Characterization

The following section outlines the expected spectral characteristics of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and provides standard protocols for acquiring the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[21][22][23][24][25]

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the chloroethyl and ethoxy groups, and the methyl protons of the ethoxy group. The chemical shifts and coupling patterns will be indicative of their positions and neighboring protons. For instance, the aromatic protons will likely appear in the 7.0-8.5 ppm range, with coupling constants characteristic of the quinoline ring system. The methylene protons adjacent to the chlorine atom in the chloroethyl group will be downfield compared to the other methylene protons.

-

¹³C NMR: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, N, O) and the aromaticity of the quinoline core.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy[26][27][28][29]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (quinoline ring): ~1500-1650 cm⁻¹

-

C-O stretching (ethoxy group): ~1200-1250 cm⁻¹ (asymmetric) and ~1050-1150 cm⁻¹ (symmetric)

-

C-Cl stretching: ~600-800 cm⁻¹

-

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)[30][31][32][33]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 270. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

-

Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom, the chloroethyl side chain, or the ethoxy group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

UV-Visible (UV-Vis) Spectroscopy[34][35][36][37][38]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the quinoline chromophore.

-

Expected Absorptions: The UV-Vis spectrum in a solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline ring system, typically in the range of 250-350 nm.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: Record the absorbance spectrum over the range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4][5][6] The resulting aldehyde can then be further functionalized to introduce the chloroethyl side chain.

Proposed Synthesis Workflow

Caption: A proposed multi-step synthesis of the target compound.

-

Step 1: Acetanilide Formation: Reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.

-

Step 2: Vilsmeier-Haack Cyclization: Treatment of N-(4-ethoxyphenyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde.

-

Step 3: Reduction of the Aldehyde: Reduction of the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride (NaBH₄) to give (2-chloro-6-ethoxyquinolin-3-yl)methanol.

-

Step 4: Chlorination of the Alcohol: Conversion of the primary alcohol to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride to afford the final product, 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline. Note: This step would form a chloromethyl group. To obtain the chloroethyl group, a Wittig reaction on the aldehyde followed by hydrochlorination, or a different synthetic strategy would be required.

Correction and Refinement of Synthetic Pathway: A more direct route to the 2-chloroethyl substituent would involve a different precursor. A plausible alternative involves the reaction of a suitable aniline with a β-keto ester bearing the chloroethyl moiety, followed by cyclization and chlorination. However, the Vilsmeier-Haack approach is a well-established method for constructing the core quinoline scaffold.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. [Link]

-

Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Journal of Chemical Education. (2000). Development of Methods for the Determination of pKa Values. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Chemical Papers. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

Wikipedia. (n.d.). Melting point. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PubMed. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]

-

Journal of Chemical Education. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Canadian Journal of Chemistry. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

-

Scribd. (n.d.). Solubility Test Procedure Guide. [Link]

-

ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Link]

-

PubMed Central. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... [Link]

-

ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

-

PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]

-

NIST. (n.d.). Quinoline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ethoxyquin suppliers USA [americanchemicalsuppliers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. chemijournal.com [chemijournal.com]

A Spectroscopic Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: Structure Elucidation and Characterization

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a substituted quinoline of interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific compound are not widely published, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogues. The methodologies and interpretations herein are designed to serve as a robust reference for the characterization and quality control of this molecule.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial. The specific substitution pattern of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, featuring a reactive chloroethyl group and an ethoxy moiety, suggests its potential as a versatile intermediate for the synthesis of novel bioactive compounds. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, stability, and intended reactivity of such molecules in a research and development setting.

This guide will systematically explore the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of the title compound. Each section will include a summary of expected data, a detailed experimental protocol for data acquisition, and an explanation of the underlying principles guiding the spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline are detailed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the quinoline ring, as well as the aliphatic protons of the chloroethyl and ethoxy side chains. The chemical shifts are influenced by the electronic effects of the chlorine and ethoxy substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | s | 1H | H4 | The H4 proton is a singlet and is deshielded by the adjacent nitrogen and chloro-substituted carbon. |

| ~7.85 | d | 1H | H8 | The H8 proton is a doublet, coupled to H7, and is in a peri position to the nitrogen. |

| ~7.50 | d | 1H | H5 | The H5 proton is a doublet, coupled to H7, and is influenced by the ethoxy group. |

| ~7.25 | dd | 1H | H7 | The H7 proton is a doublet of doublets, coupled to both H8 and H5. |

| ~4.15 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are a quartet due to coupling with the methyl protons. |

| ~3.80 | t | 2H | -CH₂CH₂Cl | The methylene protons adjacent to the chlorine are a triplet, coupled to the other methylene group. |

| ~3.20 | t | 2H | -CH₂CH₂Cl | The methylene protons adjacent to the quinoline ring are a triplet, coupled to the chloro-adjacent methylene. |

| ~1.50 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group are a triplet, coupled to the methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed.

-

Data Acquisition: Acquire the spectrum at 25 °C using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on the quinoline ring system.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C6 | Aromatic carbon bearing the electron-donating ethoxy group. |

| ~150.0 | C2 | Aromatic carbon bearing a chlorine atom and adjacent to nitrogen. |

| ~145.0 | C8a | Quaternary carbon at the ring junction. |

| ~135.0 | C4 | Aromatic carbon adjacent to nitrogen. |

| ~130.0 | C4a | Quaternary carbon at the ring junction. |

| ~128.0 | C8 | Aromatic CH carbon. |

| ~122.0 | C5 | Aromatic CH carbon. |

| ~120.0 | C3 | Aromatic carbon bearing the chloroethyl group. |

| ~105.0 | C7 | Aromatic CH carbon. |

| ~64.0 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~42.0 | -CH₂CH₂Cl | Methylene carbon adjacent to the chlorine atom. |

| ~35.0 | -CH₂CH₂Cl | Methylene carbon adjacent to the quinoline ring. |

| ~15.0 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are recommended.

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Figure 1: Molecular structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline with atom numbering.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structure elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation is likely to be initiated by the cleavage of the chloroethyl side chain.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z (relative to ³⁵Cl) | Ion | Rationale |

| 283 | [M]⁺ | Molecular ion. The isotopic pattern for two chlorines ([M]⁺, [M+2]⁺, [M+4]⁺) will be prominent. |

| 248 | [M - Cl]⁺ | Loss of a chlorine radical from the chloroethyl group. |

| 220 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl radical. |

| 185 | [M - Cl - OCH₂CH₃]⁺ | Subsequent loss of an ethoxy radical from the [M - Cl]⁺ fragment. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile directly into the ion source via a syringe pump, or use a gas chromatograph (GC) for sample introduction if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic distribution. Propose fragmentation pathways based on the observed fragment ions.

Figure 2: Proposed fragmentation pathway for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the aromatic quinoline system and the aliphatic side chains.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy and chloroethyl) |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 850-750 | C-Cl stretch | Alkyl and Aryl chloride |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an attenuated total reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophoric system.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is expected to be dominated by the π → π* transitions of the quinoline aromatic system. The substituents will cause shifts in the absorption maxima compared to unsubstituted quinoline.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Transition | Chromophore |

| ~230 | π → π | Quinoline ring |

| ~280 | π → π | Quinoline ring |

| ~320 | π → π* | Quinoline ring (extended conjugation) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.

-

Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Interpretation: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectral Analysis and Conclusion

The collective interpretation of NMR, MS, IR, and UV-Vis data provides a comprehensive and self-validating structural confirmation of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the quinoline chromophore.

This guide, while based on predictive data, offers a scientifically grounded framework for the spectral characterization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. Researchers and drug development professionals can utilize this information for method development, quality control, and the confident structural assignment of this and related quinoline derivatives.

References

-

de Oliveira, B. G., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. [Link][1][2]

-

NIST. Ethanol, 2-(2-chloroethoxy)-. In: NIST Chemistry WebBook.[Link][3]

-

ResearchGate. UV-vis spectra (CH2Cl2) of the compounds indicated.[Link][5]

Sources

- 1. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for the novel compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As a member of the quinoline family—a scaffold of significant interest in medicinal chemistry—this molecule presents a unique combination of functional groups that suggest potential applications in drug discovery and materials science. This document outlines a detailed, field-proven synthetic protocol, methods for structural elucidation and characterization, and a discussion of its potential biological relevance, grounded in the established activities of analogous structures.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, incorporates several key features: a halogenated pyridine ring, a reactive chloroethyl side chain, and an electron-donating ethoxy group on the benzene ring. These functional groups are expected to modulate the molecule's reactivity, lipophilicity, and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

Molecular Structure

The core of the molecule is a quinoline ring system. Key substitutions include:

-

A chlorine atom at the 2-position.

-

A 2-chloroethyl group at the 3-position.

-

An ethoxy group at the 6-position.

Table 1: Predicted Physicochemical Properties of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C13H13Cl2NO | Based on the constituent atoms. |

| Molecular Weight | 270.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Analogs such as 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline and 2-Chloro-6-ethoxy-3-methylquinoline are solids.[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and have low solubility in water. | The presence of two chlorine atoms and the aromatic core suggests lipophilicity, while the ethoxy group provides some polarity. |

| IUPAC Name | 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | Standard IUPAC nomenclature rules. |

| CAS Number | Not currently assigned. | A search for this specific molecule did not yield a registered CAS number. |

Proposed Synthesis Pathway

A robust and efficient synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can be envisioned through a multi-step process, leveraging the well-established Vilsmeier-Haack reaction for the formation of the quinoline core.[5]

Overall Synthetic Scheme

Caption: Proposed synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide

-

To a stirred solution of p-phenetidine in a suitable solvent (e.g., dichloromethane or neat), slowly add acetic anhydride at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-(4-ethoxyphenyl)acetamide, which can be purified by recrystallization if necessary.

Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds, such as N-arylacetamides, to form 2-chloro-3-formylquinolines.[6] The electron-donating ethoxy group on the acetanilide starting material facilitates this regioselective cyclization.

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

To this reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, maintaining a low temperature.

-

After the addition is complete, heat the reaction mixture to approximately 90°C for several hours. The reaction progress should be monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7]

-

Basify the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.[7]

-

Filter the resulting solid, wash with water, and dry to obtain the crude 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. Purification can be achieved by column chromatography or recrystallization.

Step 3: Reduction of the Aldehyde to an Alcohol

-

Dissolve 2-Chloro-6-ethoxyquinoline-3-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), in small portions.

-

Stir the reaction for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure, and add water to the residue.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield (2-Chloro-6-ethoxyquinolin-3-yl)methanol.

Step 4: Chlorination of the Alcohol to form the Final Product

Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides with good yields.[8][9]

-

Dissolve (2-Chloro-6-ethoxyquinolin-3-yl)methanol in an inert solvent like chloroform or dichloromethane.

-

Cool the solution to 0-5 °C and add thionyl chloride dropwise.

-

Stir the mixture at room temperature for 30 minutes, followed by a brief period of reflux to ensure complete reaction.[8]

-

Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

-

The resulting crude product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, can be purified by column chromatography on silica gel.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure and to ensure the purity of the synthesized compound.

Table 2: Analytical Techniques for Structural Characterization

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | - A triplet and a quartet in the aliphatic region corresponding to the ethoxy group.- Two triplets in the aliphatic region corresponding to the two CH2 groups of the chloroethyl side chain.- Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants characteristic of the substitution pattern. |

| ¹³C NMR Spectroscopy | - Distinct signals for all 13 carbon atoms.- Resonances for the aliphatic carbons of the ethoxy and chloroethyl groups.- Signals in the aromatic region corresponding to the quinoline core, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. |

| Mass Spectrometry | - The molecular ion peak (M+) should be observed, along with characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. The intensity ratio of these peaks will be approximately 9:6:1.- Fragmentation patterns may include the loss of the chloroethyl side chain or the ethoxy group. |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations in the aromatic and aliphatic regions.- C=C and C=N stretching vibrations characteristic of the quinoline ring.- C-O stretching of the ethoxy group.- C-Cl stretching vibrations. |

| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C13H13Cl2NO. |

Potential Applications and Biological Relevance

The structural motifs present in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline suggest several avenues for its application, particularly in drug discovery.

-

Anticancer Potential : The quinoline scaffold is a cornerstone in the development of anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and enzyme inhibition.[3][10] The 2-chloro substituent is a common feature in many biologically active quinolines.[11]

-

Reactive Intermediate : The 2-chloroethyl group is a known alkylating agent and can be used to covalently modify biological macromolecules. This functionality makes the compound a potential candidate for the development of targeted covalent inhibitors.

-

Scaffold for Further Derivatization : The chlorine atom at the 2-position can be displaced by various nucleophiles, and the chloroethyl side chain offers another site for chemical modification. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

-

P-glycoprotein (P-gp) Inhibition : Some 6-alkoxyquinoline derivatives have been investigated as inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[12]

Conclusion

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a novel compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations, ensuring a high probability of success. The comprehensive analytical plan will enable unambiguous structural confirmation. The exploration of this and related molecules could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Chloroquinoline-3-carbaldehyde (BSC). Retrieved from [Link]

- Mombeni, E. T., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 19(9), 988–996.

- Abdel-Maksoud, M. S., et al. (2021). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 749–766.

- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1761-1764.

- Krakowiak, K. E., et al. (1993). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses, 72, 143.

- Redamala, R., et al. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6).

- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 128, 106079.

- Afzal, O., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-889.

- Aneesa, F., et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(5), 701-707.

- Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.

- Vizi, E. S., et al. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(23), 16999.

- Kamal, A., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(4), 337-343.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78871, 2-(2-(2-Chloroethoxy)ethoxy)ethanol. Retrieved from [Link]

-

ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline AldrichCPR 948294-46-0 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals

Abstract

In the intricate landscape of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount to their successful progression from the laboratory to the clinic. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential.[1] This in-depth technical guide focuses on 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a quinoline derivative with potential pharmacological significance. The absence of readily available public solubility data for this specific molecule necessitates a foundational understanding of its structural characteristics and the principles governing its interaction with various organic solvents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed experimental protocol for its determination, and discuss the critical interpretation of solubility data in the context of drug development.

Introduction: The Significance of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and the Imperative of Solubility

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like quinine and chloroquine.[2] The subject of this guide, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, is a multifaceted molecule featuring a substituted quinoline core. Its structural alerts—the chloroethyl group, a potential alkylating agent, and the ethoxy substituent influencing lipophilicity—suggest a compound of interest for further investigation.

The journey of any potential drug candidate is fraught with challenges, with poor aqueous solubility being a primary culprit for the attrition of promising molecules.[1] Understanding the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in a range of organic solvents is a crucial first step. This knowledge is not merely academic; it directly impacts:

-

Early-Stage Biological Screening: Ensuring the compound is sufficiently dissolved in assay media to elicit a reliable biological response.

-

Formulation Development: Guiding the selection of appropriate excipients and delivery systems for preclinical and clinical studies.

-

Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization, thereby impacting yield and purity.

-

Predictive Toxicology: Aiding in the design of toxicological studies where dose administration is dependent on solubility.

This guide will equip the reader with the necessary tools and knowledge to systematically evaluate the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Theoretical Underpinnings: Predicting the Solubility Behavior

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, we must first dissect its molecular architecture.

Molecular Structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline:

The key structural features influencing its solubility are:

-

Quinoline Core: A heterocyclic aromatic system, which is generally nonpolar but possesses a nitrogen atom capable of hydrogen bonding. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[2]

-

Chloro Substituents: The two chlorine atoms increase the molecule's molecular weight and introduce polar C-Cl bonds, contributing to dipole-dipole interactions.

-

Ethoxy Group: The ethoxy group (-OCH2CH3) at the 6-position can act as a hydrogen bond acceptor and will influence the molecule's overall polarity and lipophilicity.[4]

-

Chloroethyl Group: The 2-chloroethyl side chain further increases the nonpolar character of the molecule.

Based on these features, we can hypothesize that 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline will exhibit favorable solubility in a range of organic solvents. The presence of polar functional groups suggests that it will be more soluble in polar aprotic and moderately polar protic solvents compared to nonpolar hydrocarbon solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, a systematic experimental approach is necessary to quantify the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. The following protocol outlines a robust and reliable method for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[5]

Materials and Equipment

-

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (high purity)

-

A selection of organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Autosampler vials

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6]

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline into separate vials for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the respective organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection for the presence of undissolved solid is crucial.

Step 2: Sample Processing

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to remove any undissolved microparticles.

Step 3: Quantification by HPLC

-

Prepare a series of calibration standards of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze the calibration standards and the filtered sample solutions by HPLC. The mobile phase and column should be chosen to provide good peak shape and resolution for the analyte.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in the saturated sample solutions by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that specific solvent.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | ||

| N,N-Dimethylformamide (DMF) | 36.7 | ||

| Acetonitrile | 37.5 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Dichloromethane | 9.1 | ||

| Ethyl Acetate | 6.0 | ||

| Toluene | 2.4 | ||

| Hexane | 1.9 |

Caption: Predicted and experimentally determined solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in various organic solvents at 25 °C.

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the thermodynamic solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.

Caption: Logical relationship between solute-solvent properties and the resulting solubility.

Interpretation and Implications for Drug Development

The obtained solubility data is not an endpoint but rather a critical data point that informs subsequent drug development decisions.

-

High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This is expected and is advantageous for in vitro screening assays, as stock solutions can be easily prepared at high concentrations. However, the toxicity of these solvents necessitates their minimal use in final formulations.

-

Solubility in Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility in these solvents is beneficial for certain formulation strategies, including liquid dosage forms.

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): This is also anticipated and can be exploited during purification processes, such as crystallization, to remove nonpolar impurities.

Should the aqueous solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline prove to be a limiting factor, various formulation strategies can be employed, including the use of co-solvents, surfactants, or advanced drug delivery systems.

Conclusion

While specific, quantitative solubility data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not publicly available, a comprehensive understanding of its chemical structure and the principles of solubility allows for a robust and scientifically sound approach to its experimental determination. The detailed protocol provided in this guide offers a clear pathway for researchers to generate this critical data. By systematically evaluating its solubility in a range of organic solvents, drug development professionals can make informed decisions that will ultimately enhance the probability of success for this promising quinoline derivative.

References

- Vertex AI Search. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Wikipedia. (n.d.). Quinoline.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

- Unknown. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- PubChem. (n.d.). Quinoline.

- Unknown. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ChemicalBook. (2022, December 30). 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE | 948294-49-3.

- PubChem. (n.d.). 2-Chloroquinoline.

- BenchChem. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety in research and development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. It delves into the key factors influencing its degradation, proposes potential degradation pathways based on the chemical reactivity of its functional moieties, and outlines detailed experimental protocols for robust stability-indicating analysis.

Chemical Profile and Inherent Stability Considerations

2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline possesses a unique combination of functional groups that dictate its chemical reactivity and, consequently, its stability. The quinoline core, a bicyclic aromatic heterocycle, is generally stable but can be susceptible to electrophilic substitution and oxidation under harsh conditions. The substituents on the quinoline ring significantly influence its reactivity:

-

2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles.

-

3-(2-chloroethyl) Group: This side chain is a primary alkyl halide and is prone to nucleophilic substitution and elimination reactions. Hydrolysis of the C-Cl bond can occur, especially in aqueous environments and at non-neutral pH.

-

6-Ethoxy Group: The ethoxy group is an electron-donating group, which can influence the electron density of the quinoline ring system. It is generally stable but can be cleaved under strongly acidic conditions.

Based on these structural features, the primary stability concerns for this molecule revolve around hydrolysis, oxidation, and photolytic degradation.

Factors Influencing the Stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

Several environmental factors can impact the long-term stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. A systematic evaluation of these factors is crucial for establishing appropriate storage and handling procedures.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. For halogenated compounds, higher temperatures can promote both hydrolysis and elimination reactions. Therefore, it is crucial to store the compound in a controlled, cool environment.

pH and Humidity

The presence of water, especially at acidic or basic pH, is a significant concern for the stability of the 2-chloroethyl group. Hydrolysis can lead to the formation of the corresponding alcohol derivative. The chloro group on the quinoline ring is also more susceptible to hydrolysis under basic conditions. Therefore, protecting the compound from moisture and storing it under neutral conditions is critical.

Light

Many aromatic and heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. It is therefore recommended to store the compound in light-resistant containers.

Oxidizing Agents

The quinoline ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Contact with peroxides, permanganates, or other oxidizers should be strictly avoided.

Proposed Degradation Pathways

Hydrolysis

Hydrolysis is a likely degradation pathway, particularly for the 2-chloroethyl side chain.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the chloroethyl group can undergo nucleophilic substitution by water to form 2-hydroxyethyl derivative.

-

Base-Catalyzed Hydrolysis: In basic media, both the 2-chloroethyl group and the 2-chloro substituent on the quinoline ring can be hydrolyzed.

Caption: Proposed Oxidative Degradation Pathway.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Minimizes the rate of potential hydrolytic and thermal degradation. |

| Light | Store in an amber or opaque, tightly sealed container. | Protects the compound from photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation due to atmospheric moisture. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions that could degrade the compound. |

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.

-

Ensure containers are tightly sealed after use to prevent exposure to air and moisture. [1]

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be implemented to experimentally determine the stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies